molecular formula C18H16N4O3S2 B11291294 N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B11291294
M. Wt: 400.5 g/mol
InChI Key: UTNGSEYCANJOPR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves multiple steps:

    Formation of the Triazolobenzothiazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzothiazole ring system.

    Thioether Formation: The triazolobenzothiazole intermediate is then reacted with a suitable thiol reagent to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3,4-dimethoxyaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the triazolobenzothiazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound may be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s aromatic and heterocyclic structures enable it to form stable complexes with these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide: The parent compound.

    N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propionamide: A similar compound with a propionamide group instead of an acetamide group.

    N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butyramide: Another analog with a butyramide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to its analogs, the acetamide group may offer different reactivity and interaction profiles, making it particularly interesting for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16N4O3S2/c1-24-13-8-7-11(9-14(13)25-2)19-16(23)10-26-17-20-21-18-22(17)12-5-3-4-6-15(12)27-18/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

UTNGSEYCANJOPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC

Origin of Product

United States

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